2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Overview
Description
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as BRDMT, is a synthetic compound that has drawn attention in the scientific community due to its potential therapeutic applications. BRDMT belongs to the class of diazatricyclic compounds and has been shown to have promising pharmacological properties, making it a target for further research.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is thought to act on several targets in the brain. One proposed mechanism is that this compound acts as a modulator of the sigma-1 receptor, a protein that is involved in several physiological processes, including the regulation of ion channels and the modulation of neurotransmitter release. This compound has also been shown to interact with the dopamine D2 receptor, suggesting that it may have potential in the treatment of disorders such as schizophrenia and addiction.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the promotion of neural stem cell growth and differentiation. Additionally, it has been shown to have anti-inflammatory properties and to increase the expression of proteins involved in neuronal survival and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments is its potential therapeutic applications, particularly in the field of neuroscience. Additionally, the synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for further research. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of interest is the development of more selective sigma-1 receptor modulators, which may have potential therapeutic applications in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential in the treatment of other disorders, such as addiction and schizophrenia. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in preclinical and clinical studies.
Scientific Research Applications
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to have potential therapeutic applications, particularly in the field of neuroscience. Several studies have investigated the effects of this compound on the central nervous system and have found that it exhibits neuroprotective and neuroregenerative properties. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, it has been shown to promote the growth and differentiation of neural stem cells, suggesting that it may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c1-3-7-18-11-20-9-17(2,16(18)22)10-21(12-18)15(20)13-5-4-6-14(19)8-13/h4-6,8,15H,3,7,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIBQNYAUFTOEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=CC=C4)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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